molecular formula C9H9FO3 B3027752 Methyl 2-fluoro-5-hydroxy-4-methylbenzoate CAS No. 1378655-77-6

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Cat. No.: B3027752
CAS No.: 1378655-77-6
M. Wt: 184.16
InChI Key: JKTMRPAVQROBKG-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Chemistry in Research

Benzoate esters are compounds containing the ester functional group attached to a benzene (B151609) ring. Their fundamental structure is derived from the esterification of benzoic acid with an alcohol. Methyl benzoate, for example, is formed from benzoic acid and methanol (B129727). These compounds are significant intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, perfumes, and dyes. ossila.com The reactivity of the benzene ring and the ester group allows for a multitude of chemical transformations, making them versatile building blocks in organic synthesis. cymitquimica.com Research into benzoate esters often focuses on how different substituents on the benzene ring modify the molecule's electronic properties, stability, and reactivity, thereby influencing its potential applications. cymitquimica.com

Significance of Fluorine Substitution in Aromatic Compounds

The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry and materials science to modulate a molecule's properties. coresyn.com Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. ossila.com This high electronegativity often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a key consideration in drug design. biosynth.com Furthermore, the substitution of hydrogen with fluorine can influence a compound's acidity (pKa), lipophilicity, and binding affinity to biological targets without significantly increasing its size. biosynth.comthermofisher.com These modifications can lead to improved efficacy and pharmacokinetic profiles in pharmaceutical compounds. coresyn.com

Property Modified by FluorineConsequence in Aromatic Compounds
Electronegativity Alters electron distribution, impacting reactivity and stability. ossila.com
Metabolic Stability C-F bond is stronger than C-H, resisting metabolic oxidation. biosynth.com
Lipophilicity Can increase the molecule's ability to pass through biological membranes. thermofisher.com
Binding Affinity Can enhance interactions with protein targets through unique electronic properties. biosynth.com

Role of Hydroxyl Groups in Chemical Reactivity and Interactions

The hydroxyl (-OH) group is a functional group consisting of an oxygen atom covalently bonded to a hydrogen atom. nih.gov When attached to an aromatic ring, the compound is classified as a phenol (B47542). The hydroxyl group is polar and capable of forming hydrogen bonds, which significantly influences a compound's physical properties, such as boiling point and solubility in water. chem960.com Chemically, the hydroxyl group can act as a weak acid and is highly reactive. guidechem.com It can participate in a variety of reactions, including oxidation and esterification, and its presence often directs the position of subsequent substitutions on the aromatic ring. This reactivity makes the hydroxyl group a crucial component in the synthesis of many organic compounds and a key player in the intermolecular interactions that govern biological activity. chem960.com

Impact of Methyl Groups on Molecular Structure and Properties

The methyl group (-CH₃) is the simplest alkyl group, derived from methane. As a substituent on an aromatic ring, a methyl group can influence the molecule's properties in several ways. It is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution reactions. The methyl group also adds steric bulk, which can affect the molecule's conformation and how it interacts with other molecules or biological receptors. Furthermore, the addition of a methyl group increases the lipophilicity of a compound, potentially affecting its solubility and ability to cross cell membranes.

Feature of Methyl GroupImpact on Molecular Properties
Electronic Effect Electron-donating, activating the aromatic ring.
Steric Hindrance Can influence molecular shape and interactions.
Lipophilicity Increases solubility in nonpolar solvents.

Contextualizing Methyl 2-fluoro-5-hydroxy-4-methylbenzoate within Benzoate Chemistry

This compound is a polysubstituted aromatic ester that combines the features of the aforementioned functional groups. Its core structure is a methyl benzoate, which is modified with a fluorine atom, a hydroxyl group, and a methyl group at specific positions on the benzene ring. The interplay of these substituents—the strong electron-withdrawing effect of fluorine, the hydrogen-bonding and reactive nature of the hydroxyl group, and the electron-donating and steric effects of the methyl group—creates a unique chemical entity with a specific set of properties.

Based on available information, this compound is recognized primarily as a chemical intermediate. This suggests that its value lies in its potential to be transformed into other, more complex molecules, likely for use in the pharmaceutical or chemical industries. Its specific applications include serving as a synthetic raw material for antibacterial or antiviral drug intermediates.

The table below summarizes the key identifiers and basic physical properties of this compound.

Identifier / PropertyValue
Chemical Name This compound
Synonym 2-Fluoro-5-hydroxy-4-methylbenzoic acid methyl ester
CAS Number 1378655-77-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.166 g/mol
Solubility Soluble in organic solvents (e.g., ethers, alcohols); low solubility in water.
Odor Has a unique smell.

Due to its status as a specialized chemical intermediate, extensive research dedicated solely to the detailed characterization and application of this compound is not widely available in public literature. Its significance is therefore best understood through its role as a building block in the synthesis of other target compounds.

Properties

IUPAC Name

methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMRPAVQROBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743909
Record name Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378655-77-6
Record name Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies

Established Synthetic Routes for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Established routes to this compound typically rely on building from a pre-existing, suitably substituted benzoic acid or by modifying other aromatic precursors through sequential reactions.

Esterification of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid

The most direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-fluoro-5-hydroxy-4-methylbenzoic acid. This reaction is a fundamental transformation in organic chemistry, typically achieved through Fischer esterification. The process involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of methanol is often used, or water is removed as it is formed.

The general reaction is as follows:

Reactants : 2-Fluoro-5-hydroxy-4-methylbenzoic acid, Methanol (CH₃OH)

Catalyst : Strong acid (e.g., H₂SO₄)

Product : this compound

Byproduct : Water (H₂O)

While specific conditions for this exact substrate may vary, the esterification of hydroxybenzoic acids is a well-established procedure. google.com The reverse reaction, the hydrolysis of this compound using a base like lithium hydroxide (B78521), is also documented and proceeds with high yield, confirming the viability of the ester linkage. chemicalbook.com

ReactantReagentCatalystProductReaction Type
2-Fluoro-5-hydroxy-4-methylbenzoic acidMethanolH₂SO₄ (conc.)This compoundFischer Esterification

Approaches from Halogenated or Hydroxylated Aromatic Precursors

Synthesizing the core structure of this compound can begin from simpler aromatic compounds that are sequentially functionalized. Starting with halogenated or hydroxylated precursors is a common strategy.

One documented approach involves the synthesis of the parent acid from a di-halogenated precursor. For instance, the synthesis of 2-fluoro-5-hydroxybenzoic acid has been achieved starting from 5-bromo-2-fluorobenzoic acid. chemicalbook.com This transformation is an example of a nucleophilic substitution reaction, specifically an Ullmann condensation, where the bromine atom is replaced by a hydroxyl group. This reaction typically requires a copper catalyst and a base. chemicalbook.com Following the formation of the hydroxybenzoic acid, the methyl and ester groups would be introduced in subsequent steps.

A hypothetical synthetic sequence starting from a halogenated precursor could be:

Starting Material : A molecule like 1-bromo-4-fluoro-2-methylbenzene.

Carboxylation : Introduction of a carboxylic acid group, for example, via Grignard reaction with CO₂ or a palladium-catalyzed carboxylation. This would need to be regioselective.

Hydroxylation : Conversion of the bromo group to a hydroxyl group, perhaps via a nucleophilic aromatic substitution or a metal-catalyzed process.

Esterification : The final step would be the esterification of the resulting carboxylic acid as described in section 2.1.1.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, offer a wide array of tools for functionalizing halogenated aromatic rings to build up the required substitution pattern. rsc.org

Considerations for Regioselectivity and Yield Optimization

In the synthesis of polysubstituted benzenes, the order of reactions is critical to ensure the correct placement (regioselectivity) of each functional group. libretexts.orgpressbooks.pub The substituents on the aromatic ring direct the position of subsequent incoming groups. This is a key consideration when designing a synthesis from simpler precursors.

The directing effects of the relevant substituents are:

-CH₃ (Methyl) : Activating group, ortho-, para-director.

-OH (Hydroxyl) : Strongly activating group, ortho-, para-director.

-F (Fluoro) : Deactivating group (by induction), but an ortho-, para-director (by resonance).

-COOH/-COOCH₃ (Carboxyl/Ester) : Deactivating groups, meta-directors.

When planning a synthesis, one must consider the combined directing effects of all groups already on the ring. libretexts.org For example, if starting with m-fluorotoluene to introduce the carboxyl and hydroxyl groups, the methyl and fluoro groups would direct incoming electrophiles to positions ortho and para to themselves. The challenge lies in navigating the mixture of isomers that can result. youtube.com

Advanced Synthetic Strategies

More advanced methodologies can provide alternative or more efficient routes to the target compound or its key intermediates.

Friedel-Crafts Acylation in the Context of Benzoate (B1203000) Synthesis

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). nih.govmasterorganicchemistry.com This reaction could be a key step in building the carbon skeleton of this compound.

For example, one could envision a synthesis starting from a simpler precursor like m-fluorotoluene. A Friedel-Crafts acylation could be used to introduce an acetyl group (CH₃CO-). google.com Subsequent oxidation of the methyl group to a carboxylic acid and modification of the acetyl group would be required. However, there are limitations. The aromatic ring must not be strongly deactivated, as Friedel-Crafts reactions fail on rings with powerful electron-withdrawing groups like -NO₂ or -COOH. libretexts.org The presence of an -OH group can also interfere due to its reaction with the Lewis acid catalyst. Therefore, the hydroxyl group would likely need to be introduced later in the synthesis or be protected.

A potential synthetic sequence involving this reaction is:

Acylation : React m-fluorotoluene with acetyl chloride and AlCl₃. This would likely produce a mixture of isomers, which would need to be separated.

Functional Group Transformation : The resulting ketone could then be converted to the final product through a series of steps, such as Baeyer-Villiger oxidation to introduce the hydroxyl group (as an acetate (B1210297) ester) and oxidation of the ring's methyl group to a carboxylic acid.

Esterification and Deprotection : Finally, esterification of the carboxylic acid and deprotection of the hydroxyl group would yield the target molecule.

ReactionTypical ReagentsCatalystKey TransformationLimitations
Friedel-Crafts AcylationAcyl Halide (e.g., CH₃COCl)Lewis Acid (e.g., AlCl₃)Attaches an acyl group to the aromatic ring.Fails on strongly deactivated rings; -OH and -NH₂ groups interfere. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is another important strategy, particularly for aromatic systems containing halogens. nih.gov In an SₙAr reaction, a nucleophile replaces a leaving group (typically a halogen) on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

The fluorine atom itself can be a very effective leaving group in SₙAr reactions, paradoxically, its high electronegativity also activates the ring toward nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). stackexchange.com While this reactivity is generally used to replace fluorine, it highlights the electronic nature of the fluoroaromatic system.

A more practical application in the synthesis of this compound is the substitution of a different halogen, such as bromine or chlorine, with a nucleophile. As mentioned previously, the synthesis of 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid is an example of a copper-catalyzed nucleophilic substitution of bromide by a hydroxyl source. chemicalbook.com This demonstrates the utility of SₙAr-type reactions in building the required functionality on a pre-existing fluoroaromatic core. Such strategies provide a metal-free or metal-catalyzed alternative to electrophilic substitution for installing certain functional groups. nih.govnih.gov

Oxidation and Reduction Pathways

Oxidation: The phenolic hydroxyl group and the methyl group on the aromatic ring are susceptible to oxidation.

Oxidation of the Hydroxyl Group: Strong oxidizing agents could potentially oxidize the hydroquinone (B1673460) moiety to a quinone. However, such reactions are often harsh and can lead to decomposition of the aromatic ring.

Oxidation of the Methyl Group: The methyl group could be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., using potassium permanganate (B83412) or chromic acid). This would yield 2-fluoro-5-hydroxy-4-carboxybenzoic acid methyl ester.

Reduction: The primary sites for reduction are the ester group and the aromatic ring.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield (2-fluoro-5-hydroxy-4-methylphenyl)methanol.

Reduction of the Aromatic Ring: Catalytic hydrogenation at high pressure and temperature could reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. However, this is a vigorous process and may also affect other functional groups.

Derivatization and Functionalization of this compound

The presence of an ester, a hydroxyl group, a fluorine atom, and an activated aromatic ring offers multiple avenues for derivatization.

The methyl ester group can undergo several common transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-hydroxy-4-methylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, followed by acidic workup is a common method. A related procedure for the hydrolysis of a similar compound, methyl 2-fluoro-5-hydroxybenzoate, involves the use of lithium hydroxide in a tetrahydrofuran/water mixture. chemicalbook.com

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often facilitated by heating.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

A summary of potential ester group transformations is presented in Table 1.

Table 1: Potential Chemical Transformations of the Ester Group

Transformation Reagents and Conditions Product
Hydrolysis NaOH(aq), heat; then H₃O⁺ 2-fluoro-5-hydroxy-4-methylbenzoic acid
Amidation NH₃, heat 2-fluoro-5-hydroxy-4-methylbenzamide

The phenolic hydroxyl group is a key site for functionalization:

Alkylation (Etherification): The hydroxyl group can be converted to an ether by reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate). This would yield methyl 2-fluoro-5-methoxy-4-methylbenzoate.

Acylation (Esterification): Reaction with an acyl halide or anhydride in the presence of a base (e.g., pyridine) will form an ester at the phenolic position. For example, reaction with acetyl chloride would yield methyl 5-acetoxy-2-fluoro-4-methylbenzoate.

A summary of potential hydroxyl group modifications is presented in Table 2.

Table 2: Potential Modifications of the Hydroxyl Group

Modification Reagents and Conditions Product
Alkylation R-X, base (e.g., K₂CO₃) Methyl 2-fluoro-5-alkoxy-4-methylbenzoate

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless there are strong electron-withdrawing groups ortho or para to it. In this molecule, the electron-donating hydroxyl and methyl groups further deactivate the fluorine for nucleophilic aromatic substitution (SNA). Therefore, direct displacement of the fluorine atom by a nucleophile is unlikely under standard conditions.

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a bromine or chlorine atom onto the ring, likely at the position ortho to the hydroxyl group.

Nitration: Introduction of a nitro group, which would also be directed by the hydroxyl group.

Sulfonation: Addition of a sulfonic acid group to the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions may be complicated by the presence of the deactivating ester group and the activating hydroxyl group, which can react with the Lewis acid catalyst.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

Detailed analysis of the proton NMR spectrum, including chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values for each proton in the molecule would be discussed here. An interactive data table presenting this information would be included.

Carbon-13 NMR (¹³C NMR) Analysis

A comprehensive interpretation of the carbon-13 NMR spectrum, detailing the chemical shifts (δ) for each unique carbon atom in "Methyl 2-fluoro-5-hydroxy-4-methylbenzoate," would be provided in this section. An interactive data table of the ¹³C NMR data would be presented.

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Benzoates

This subsection would focus on the Fluorine-19 NMR data, which is crucial for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom and any coupling with neighboring protons would be analyzed. An interactive data table would summarize the ¹⁹F NMR data.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

An analysis of the key absorption bands in the FTIR spectrum would be presented, identifying the characteristic vibrational frequencies for the functional groups present in the molecule, such as the hydroxyl (O-H), carbonyl (C=O), C-F, and aromatic C-H bonds. An interactive data table of the significant FTIR peaks would be included.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. For "this compound," with a molecular formula of C9H9FO3, the expected molecular weight is approximately 184.16 g/mol .

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to deduce the arrangement of atoms within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, DFT calculations offer a detailed understanding of its geometric and electronic properties. Such studies, often employing basis sets like 6-311++G(d,p), are fundamental for predicting the molecule's behavior.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. For aromatic compounds like benzoate (B1203000) derivatives, DFT accurately predicts the planarity of the benzene (B151609) ring and the orientation of its substituents. The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds within the molecule.

Table 1: Representative Geometric Parameters from DFT Calculations for Benzoate Derivatives

Parameter Typical Value
C-C (ring) Bond Length ~1.39 Å
C-H (ring) Bond Length ~1.08 Å
C-C-C (ring) Bond Angle ~120°

Note: This table presents generalized data for similar structures as specific data for this compound was not found.

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In DFT studies of related aromatic compounds, the HOMO is often localized on the benzene ring and the electron-donating hydroxyl group, while the LUMO is distributed over the electron-withdrawing ester group. The energy gap provides insights into charge transfer interactions within the molecule.

Table 2: Conceptual FMO Data

Orbital Role Energy (Conceptual)
HOMO Electron Donor EHOMO
LUMO Electron Acceptor ELUMO
Energy Gap Reactivity/Stability Indicator ΔE = ELUMO - EHOMO

Note: Specific HOMO-LUMO energy values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface map uses a color scale to represent different potential values. Red regions, indicating negative potential, are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions, indicating positive potential, are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and ester groups, as well as the fluorine atom, due to their high electronegativity. Positive potential (blue) would be expected around the hydroxyl hydrogen atom and the methyl group hydrogens. This mapping is crucial for understanding intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations could provide detailed information on the dynamic behavior of this compound, including its interactions with solvents or biological macromolecules. However, no specific MD simulation studies for this compound were identified in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity. These studies are applicable when a series of related compounds have been tested for a specific biological effect. At present, there is no publicly available research indicating that this compound has been included in any QSAR studies.

Conformation Analysis and Tautomerism

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the bonds connecting the ester and hydroxyl groups to the benzene ring.

Studies on similar molecules, such as 2-fluorobenzaldehydes and methyl 2-fluorobenzoates, have shown a preference for planar conformations where the carbonyl group can be either cis or trans to the fluorine atom. The trans conformer is often found to be more stable. For 2-Fluoro-4-Hydroxy Benzoic Acid, three different conformers were observed in experiments, with stability dependent on intramolecular hydrogen bonding. It is plausible that this compound also exhibits distinct, stable conformers defined by the orientation of the ester and hydroxyl groups, which could be influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom or the carbonyl oxygen.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this molecule, keto-enol tautomerism is not a primary consideration for the aromatic ring under normal conditions. No specific studies on the tautomerism of this compound were found.

Chemical Reactivity and Reaction Mechanisms

Reaction Pathways of Ester Hydrolysis and Transesterification

The ester functional group in Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 2-fluoro-5-hydroxy-4-methylbenzoic acid. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. masterorganicchemistry.comquizlet.com

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process. quizlet.com A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group. The resulting carboxylic acid is deprotonated by the strongly basic methoxide ion to form a carboxylate salt. website-files.comacs.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The rate of saponification is influenced by the substituents on the benzene (B151609) ring; electron-withdrawing groups generally increase the rate of hydrolysis. oieau.frchegg.com

Transesterification:

Transesterification involves the exchange of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. researchgate.net Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. nih.gov In an acid-catalyzed transesterification, the carbonyl group is activated by protonation, followed by nucleophilic attack from an alcohol molecule. masterorganicchemistry.com Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. nih.gov The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct. The transesterification of aryl esters with phenols can be a challenging transformation, often requiring specific catalysts. rsc.orgrsc.org

The general mechanisms for acid- and base-catalyzed ester hydrolysis are outlined below:

CatalystStep 1Step 2Step 3Step 4
Acid Protonation of the carbonyl oxygenNucleophilic attack by waterProton transferElimination of methanol
Base Nucleophilic attack by hydroxide ionFormation of tetrahedral intermediateElimination of methoxideDeprotonation of carboxylic acid

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl group and the moderately activating methyl group. msu.edulumenlearning.com Conversely, the fluorine atom is a weakly deactivating group, and the methyl ester group is a deactivating group. wikipedia.org The directing effects of these substituents determine the position of incoming electrophiles.

The hydroxyl group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. oieau.fr Similarly, the methyl group is also an ortho, para-director. The fluorine atom, although deactivating, is also an ortho, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance. wikipedia.org The methyl ester group, being an electron-withdrawing group, is a meta-director.

In this compound, the positions on the ring are influenced by the synergistic and antagonistic effects of these substituents. The hydroxyl group at C5 and the methyl group at C4 strongly activate the ring for electrophilic attack. The hydroxyl group directs ortho to its position (C4 and C6) and para (C2). The methyl group directs ortho (C3 and C5) and para (C1). The fluorine at C2 directs ortho (C1 and C3) and para (C5). The deactivating ester group at C1 directs meta (C3 and C5).

Considering the combined effects:

Position C3: Is meta to the ester, ortho to the fluorine, and ortho to the methyl group.

Position C6: Is ortho to the hydroxyl group.

The powerful activating and ortho, para-directing effect of the hydroxyl group is generally dominant in determining the regioselectivity of electrophilic aromatic substitution on phenol (B47542) derivatives. website-files.commlsu.ac.in Therefore, electrophilic substitution is most likely to occur at the position ortho to the hydroxyl group, which is C6, as the other ortho position (C4) is already substituted. Steric hindrance from the adjacent methyl group at C4 might also influence the regioselectivity. Phenols are highly reactive towards electrophilic aromatic substitution and often react under milder conditions than benzene itself. website-files.comlibretexts.org

SubstituentPositionActivating/DeactivatingDirecting Effect
-COOCH₃C1DeactivatingMeta
-FC2Weakly DeactivatingOrtho, Para
-CH₃C4ActivatingOrtho, Para
-OHC5Strongly ActivatingOrtho, Para

Nucleophilic Attack on the Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by nucleophiles. This is the key step in nucleophilic acyl substitution reactions like hydrolysis and transesterification, as discussed previously. Other strong nucleophiles, such as Grignard reagents and organolithium compounds, can also attack the carbonyl carbon.

The reaction with Grignard reagents typically leads to the formation of a tertiary alcohol. The reaction proceeds through the initial formation of a ketone after the addition of one equivalent of the Grignard reagent and elimination of the methoxide group. Since ketones are generally more reactive than esters towards nucleophilic attack, a second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, yielding a tertiary alcohol upon acidic workup. msu.edu The steric hindrance around the carbonyl group, influenced by the ortho-fluoro substituent, might affect the rate of nucleophilic attack. quizlet.comstackexchange.com

Radical Reactions Involving the Aromatic System or Substituents

The methyl group attached to the benzene ring is susceptible to free radical reactions, particularly at the benzylic position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chegg.comchemguide.co.uk

Benzylic Bromination: A common radical reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. chemguide.co.uk This reaction would selectively replace one of the hydrogen atoms of the methyl group with a bromine atom, yielding Methyl 2-fluoro-5-hydroxy-4-(bromomethyl)benzoate. This product can then serve as a versatile intermediate for further synthetic transformations.

The aromatic ring itself can also undergo radical reactions, though these are generally less common than electrophilic substitutions. Under specific conditions, free radicals can attack the aromatic ring, leading to substitution or addition products. vedantu.com The reactivity and regioselectivity of such reactions would be influenced by the electronic properties of the substituents.

Catalytic Transformations

While specific applications of this compound as a catalyst are not extensively documented, its structure suggests its potential as a substrate in various catalytic transformations.

Catalytic Hydrogenation: The ester group can be reduced to a primary alcohol through catalytic hydrogenation. This typically requires high pressure and temperature and the use of specific catalysts, such as copper chromite or various ruthenium and manganese complexes. youtube.comresearchgate.net The aromatic ring can also be hydrogenated to a cyclohexane (B81311) ring under more forcing conditions or with specific catalysts like rhodium or palladium. acs.orgnih.govgoogle.com The presence of the phenolic hydroxyl group can influence the choice of catalyst and reaction conditions.

Cross-Coupling Reactions: Aryl esters can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C(acyl)-O bond acts as the electrophilic site, leading to the formation of ketones. acs.org Furthermore, the phenolic hydroxyl group could be converted into a triflate, which is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C5 position. youtube.com Aryl halides derived from this compound could also be substrates for C-O cross-coupling reactions to form diaryl ethers. nih.gov

The structure of this compound also makes it a potential precursor for the synthesis of more complex molecules, such as substituted benzofurans, through reactions involving the phenolic hydroxyl group and a neighboring position on the ring. nih.govrsc.orgresearchgate.netacs.orgthieme-connect.com

Advanced Applications in Organic Synthesis

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate as a Synthetic Intermediate

As a synthetic intermediate, this compound offers chemists a pre-functionalized aromatic core, streamlining the synthesis of elaborate molecular architectures. Its utility is rooted in the distinct reactivity of its substituent groups, which can be selectively addressed to build molecular complexity in a controlled manner.

Precursor in the Synthesis of Complex Organic Molecules

This compound is a valuable precursor for creating intricate organic molecules. It has been identified as a potential starting material for the synthesis of intermediates intended for antibacterial or antiviral drugs. The strategic placement of its functional groups allows for sequential chemical modifications. For example, the hydroxyl group can be used to direct further substitutions on the aromatic ring or can be converted into other functional groups, while the methyl ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation or other derivatizations. chemicalbook.com While direct synthesis pathways for specific complex natural products starting from this exact molecule are not extensively documented, its structural motifs are present in various bioactive compounds. The principles of its reactivity are well-established, making it a logical choice for synthetic chemists aiming to construct complex targets.

Building Block for Pharmaceutical and Agrochemical Development

In the development of new pharmaceuticals and agrochemicals, the use of "building blocks"—small, functionalized molecules that can be readily incorporated into larger structures—is a cornerstone of modern chemical research. This compound fits this role perfectly. Fluorinated organic compounds are of high interest in medicinal chemistry because the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. altmaniacs.com

For instance, the structurally related compound Methyl 5-fluoro-2-hydroxybenzoate is utilized as a key building block in the synthesis of macrocyclic ALK inhibitors for cancer treatment and bridged bicyclic heterocycles that act as BTK inhibitors for non-Hodgkin's lymphoma. apolloscientific.co.uk Similarly, 5-Fluoro-2-methylbenzoic acid is a precursor to benzamide (B126) derivatives that function as HIV-1 integrase inhibitors. ossila.com This highlights the potential of the fluorinated hydroxybenzoate scaffold in constructing bioactive agents. The title compound serves as a raw material in the chemical industry for organic synthesis, acting as both a reagent and a substrate for various reactions.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number1378655-77-6 synquestlabs.com
Molecular FormulaC9H9FO3
Synonym2-Fluoro-5-hydroxy-4-methylbenzoic acid methyl ester synquestlabs.com

Scaffold for the Construction of Diverse Chemical Structures

The core structure of this compound acts as a scaffold, or foundational framework, upon which diverse and complex chemical architectures can be assembled. Its inherent functionality is a key asset for creating a variety of molecular classes.

Synthesis of Benzoquinone Derivatives

Benzoquinones are an important class of compounds that serve as key moieties in many biologically active molecules and are valuable building blocks in their own right. organicreactions.org The hydroquinone (B1673460) substructure, which is readily accessible from this compound via hydrolysis of the ester group, is a direct precursor to benzoquinones. nih.gov The oxidation of hydroquinones is a fundamental method for preparing benzoquinones. organicreactions.org This transformation can be achieved using various oxidizing agents. acs.org Metal-free, base-catalyzed aerobic oxidation represents a greener alternative for this conversion. rsc.org The resulting fluorinated and methylated benzoquinone would be a highly reactive and synthetically versatile intermediate, ready for use in cycloaddition reactions or as an electrophile in other coupling processes. jst.go.jp

Incorporation into Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry. nih.gov The functional groups on this compound make it an excellent substrate for the synthesis of various heterocyclic systems. The phenolic hydroxyl group, in particular, can participate in cyclization reactions to form oxygen-containing heterocycles like benzofurans or benzoxazoles. For example, new series of benzoxazoles featuring fluorine moieties have been synthesized from fluorinated phenol (B47542) precursors as potential anticancer agents. nih.govresearchgate.net The combination of a fluorine atom and a hydroxyl group on the benzene (B151609) ring provides opportunities to construct these valuable heterocyclic motifs, which are prevalent in many marketed drugs.

Development of New Synthetic Methodologies Utilizing this compound

The development of new synthetic methods is crucial for advancing the field of organic chemistry. nih.gov Substrates with unique electronic and steric properties are often used to test the scope and limitations of new chemical reactions. This compound, with its distinct pattern of electron-donating (hydroxyl, methyl) and electron-withdrawing (fluoro, methyl ester) groups, presents an interesting test case for new methodologies.

The presence of fluorine substituents can influence the reactivity and regioselectivity of reactions on the aromatic ring. altmaniacs.com This compound could serve as a valuable substrate for developing novel C-H activation or cross-coupling reactions, where chemists aim to selectively form new bonds at specific positions on the ring. rsc.org Furthermore, the interplay between the ortho-fluoro substituent and the para-hydroxyl group could be exploited in the development of regioselective catalytic processes. The unique properties of fluorinated substrates can enable new reactivities that are not achievable with their non-fluorinated counterparts, providing opportunities to develop innovative transformations for accessing medicinally relevant structures. altmaniacs.com For instance, new methods for Friedel-Crafts acylation have been developed using fluorinated toluene (B28343) derivatives to control isomer formation. google.com

Material Science Applications

Incorporation into Liquid Crystalline Materials

The field of liquid crystals is vast, with molecular structure playing a pivotal role in determining the mesomorphic properties of a compound. The inclusion of fluorine in mesogenic molecules is a well-established strategy for tuning these properties.

The introduction of fluorine atoms into a liquid crystal core can significantly alter its physical properties. bohrium.com Fluorine's high electronegativity and the specific orientation of C-F bonds can introduce strong dipoles, influencing intermolecular interactions and, consequently, the stability and type of mesophases. nih.govrsc.org In analogous phenyl benzoate (B1203000) systems, fluorination has been shown to favor the formation of smectic phases. bohrium.com For a molecule like Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, the fluorine atom ortho to the ester group would likely introduce a lateral dipole, which can affect the molecular packing and potentially lead to the emergence of tilted smectic phases.

The presence of a hydroxyl group can also contribute to mesophase stability through hydrogen bonding, which can promote the formation of ordered phases. The interplay between the effects of fluorination and hydrogen bonding could lead to complex and potentially useful mesomorphic behavior.

The methyl group on the aromatic ring of this compound would also influence its shape and polarizability, further modulating its liquid crystalline properties. The combination of these substituents makes it a candidate for exhibiting complex phase behaviors, the specifics of which would require experimental verification.

Below is a table summarizing the expected influence of the substituents on the mesomorphic properties based on general principles observed in similar liquid crystalline compounds.

SubstituentPotential Influence on Mesomorphic Properties
Fluorine (ortho) Introduction of a lateral dipole, potential for inducing tilted smectic phases, alteration of phase transition temperatures.
Hydroxyl Promotion of ordered phases through hydrogen bonding, potential increase in mesophase stability.
Methyl Alteration of molecular shape and polarizability, influencing packing efficiency and clearing points.
Methyl Ester Contribution to the overall molecular polarity and aspect ratio, essential for mesogen formation.

Use in the Preparation of Functional Materials

Substituted benzoates are versatile building blocks in the synthesis of a wide range of functional materials, including polymers and specialty chemicals. This compound, with its multiple functional groups, could serve as a valuable monomer or intermediate. The hydroxyl and ester groups offer reactive sites for polymerization reactions, such as polycondensation, to form polyesters.

The presence of the fluorine atom can impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific dielectric properties. nih.gov Fluorinated polymers often exhibit low surface energy and hydrophobicity, which are advantageous for applications in coatings and advanced materials.

Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. mdpi.com The NLO response of a molecule is often associated with the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.gov In this compound, the hydroxyl group can act as an electron donor, while the methyl ester group has electron-withdrawing character. The aromatic ring provides the necessary π-system for charge transfer.

Fluorine substitution can enhance NLO properties by modifying the electronic distribution and increasing the hyperpolarizability of the molecule. uakron.eduuakron.edu While no specific NLO data for this compound is available, its structure suggests it could be a candidate for exhibiting second or third-order NLO effects. Theoretical calculations and experimental studies on this compound and its derivatives could reveal its potential in this area.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the choice of the organic linker. uni-koeln.de

This compound, after hydrolysis of the methyl ester to a carboxylic acid, can act as a multitopic ligand for the construction of MOFs. The carboxylate group would be the primary coordination site for metal ions. The hydroxyl group could also participate in coordination or act as a hydrogen bond donor, influencing the framework's topology and stability. rsc.orgresearchgate.net

The fluorine atom can introduce several beneficial effects in MOFs. It can enhance the hydrophobicity of the framework, which can be advantageous for applications in gas separation and catalysis in humid environments. mdpi.comresearchgate.netrutgers.edu Furthermore, the polar C-F bonds lining the pores can create specific interactions with guest molecules, leading to selective adsorption properties. rsc.org The methyl group would add to the steric bulk and hydrophobicity of the ligand.

The combination of a carboxylate, a hydroxyl group, a fluorine atom, and a methyl group on a single benzene (B151609) ring makes the de-esterified form of this compound a highly promising and versatile ligand for the design of functional MOFs with tailored properties.

The table below outlines the potential roles of each functional group in the context of MOF ligand design.

Functional Group (on hydrolyzed ligand)Potential Role in MOF Structure and Properties
Carboxylate Primary coordination site with metal ions, forming the framework.
Hydroxyl Secondary coordination site, hydrogen bonding to influence topology, potential catalytic site.
Fluorine Increases hydrophobicity, creates specific pore chemistry for selective guest interactions.
Methyl Adds steric bulk, influences pore size and shape, increases hydrophobicity.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are the standard for the separation and quantification of individual components in a mixture. Both liquid and gas chromatography would be applicable to Methyl 2-fluoro-5-hydroxy-4-methylbenzoate.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis of this compound have been published. A typical method would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous component (such as water with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector at a wavelength corresponding to the compound's maximum absorbance.

Hypothetical HPLC Parameters

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detector UV at specific wavelength

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a higher-resolution version of HPLC, could also be applied for faster and more sensitive analysis. However, no UPLC-specific methods for this compound are documented in scientific literature. The principles would be similar to HPLC but with instrumentation capable of handling higher pressures and columns with smaller particle sizes.

Hypothetical UPLC Parameters

Parameter Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 0.5 mL/min
Detector UV-PDA

| Injection Volume | 1 µL |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. This compound may be amenable to GC analysis, potentially after derivatization of the hydroxyl group to increase volatility. There are no established GC methods for this specific compound in the available literature. Such a method would involve optimizing the column type, temperature program, and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS).

Hypothetical GC Parameters

Parameter Value
Column Capillary (e.g., DB-5ms)
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Temperature gradient

| Detector | FID or MS |

Spectroscopic Analytical Methods

Spectroscopic methods are used to measure the interaction of electromagnetic radiation with a substance to determine its concentration and structure.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used for the quantification of this compound by measuring its absorbance of light at a specific wavelength. The compound is expected to have a characteristic UV spectrum due to its aromatic ring structure. However, no studies detailing the UV-Visible spectrophotometric analysis of this compound, including its molar absorptivity at specific wavelengths, have been found.

Hypothetical UV-Visible Spectrophotometry Data

Parameter Value
Solvent Ethanol or Methanol (B129727)
λmax (Maximum Absorbance) Not Determined

| Molar Absorptivity (ε) | Not Determined |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Currently, information regarding the synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is sparse. Future research could focus on developing efficient and scalable synthetic routes. Key areas of exploration might include:

Multi-step Synthesis from Commercially Available Precursors: Investigating various synthetic strategies starting from readily available fluorinated, hydroxylated, or methylated benzene (B151609) derivatives. This could involve sequences of reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group interconversions.

Optimization of Reaction Conditions: A systematic study of different catalysts, solvents, temperatures, and reaction times to maximize yield and purity.

Development of 'Green' Synthetic Methods: Exploring more environmentally benign approaches, such as using less hazardous reagents, minimizing waste, and employing catalytic methods.

A comparative analysis of potential synthetic strategies could be a valuable initial step.

Synthetic ApproachPotential AdvantagesPotential Challenges
Electrophilic Halogenation/FluorinationDirect introduction of fluorine.Regioselectivity control, harsh reagents.
Nucleophilic Aromatic SubstitutionCan be highly regioselective.Requires suitably activated precursors.
Cross-Coupling ReactionsVersatile for C-C bond formation.Catalyst cost and sensitivity.

Design of Advanced Derivatives with Enhanced Properties

The structure of this compound offers multiple sites for modification, allowing for the design of a wide array of derivatives with tailored properties. Future research could target the synthesis of analogs with enhanced biological activity, improved material characteristics, or novel catalytic capabilities.

Potential modifications could include:

Ester and Ether Derivatives: Conversion of the hydroxyl and methyl ester groups into a variety of other functional groups to modulate solubility, lipophilicity, and binding interactions with biological targets.

Polymerization: Incorporation of the molecule as a monomer into polymers, potentially leading to materials with unique thermal, optical, or electronic properties. The fluorine atom could enhance thermal stability and hydrophobicity.

Introduction of Additional Functional Groups: Further substitution on the aromatic ring to fine-tune the electronic properties and create more complex molecular architectures.

Elucidation of Complex Reaction Mechanisms

The electronic asymmetry of this compound makes it an interesting substrate for studying reaction mechanisms. The directing effects of the fluorine, hydroxyl, and methyl groups in electrophilic aromatic substitution reactions are of particular interest.

Future mechanistic studies could involve:

Kinetic and Thermodynamic Studies: Measuring reaction rates and equilibrium constants for various transformations to understand the energetic landscape of the reactions.

Computational Modeling: Using theoretical calculations to predict reaction pathways, transition states, and the influence of substituents on reactivity.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Understanding the underlying mechanisms of reactions involving this compound will be crucial for controlling the outcome of synthetic transformations and for designing new reactions.

Expanding Applications in Materials Science and Organic Synthesis

While specific applications are yet to be established, the structural motifs within this compound suggest potential utility in several areas.

In materials science , the presence of fluorine could be leveraged to create:

Liquid Crystals: Fluorinated compounds are known to exhibit liquid crystalline properties.

Fluoropolymers: Incorporation into polymers could lead to materials with low surface energy, high thermal stability, and chemical resistance.

Organic Electronics: The aromatic core could be functionalized to create materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In organic synthesis , it could serve as a valuable:

Building Block: A versatile starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Ligand for Catalysis: The hydroxyl and ester functionalities could be modified to create ligands for transition metal catalysts.

Interdisciplinary Research with this compound

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research projects. Collaborations between synthetic chemists, materials scientists, computational chemists, and biologists could unlock its full potential.

Potential interdisciplinary research areas include:

Medicinal Chemistry: Investigating the biological activity of the compound and its derivatives as potential drug candidates. The fluorinated and phenolic moieties are common in bioactive molecules.

Chemical Biology: Designing molecular probes based on this scaffold to study biological processes.

Supramolecular Chemistry: Exploring the self-assembly of the molecule and its derivatives into well-defined nanostructures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, and how can regioselectivity be controlled during fluorination?

  • Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid (e.g., 2-fluoro-5-hydroxy-4-methylbenzoic acid) using methanol under acidic catalysis. Fluorination at the ortho position can be achieved via electrophilic aromatic substitution (EAS) using Selectfluor® or DAST (diethylaminosulfur trifluoride). Regioselectivity is influenced by directing groups (e.g., hydroxyl and methyl groups). For example, the hydroxyl group at C5 directs fluorination to C2 due to its strong para-directing effect, while steric hindrance from the C4 methyl group may limit competing pathways .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • FTIR : Look for characteristic peaks: ester carbonyl (~1700-1750 cm⁻¹), hydroxyl (broad ~3200-3500 cm⁻¹ for phenolic -OH), and C-F stretches (~1100-1250 cm⁻¹) .
  • NMR :
  • ¹H NMR : A singlet for the methyl ester (δ ~3.8-3.9 ppm), aromatic protons (δ ~6.5-7.5 ppm with splitting patterns reflecting substitution), and hydroxyl proton (δ ~9-10 ppm, exchangeable).
  • ¹³C NMR : Ester carbonyl (δ ~165-170 ppm), aromatic carbons (δ ~110-160 ppm), and C-F coupling (²JCF ~20-30 Hz) .
  • Purity can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the solubility properties of this compound in common solvents, and how does this impact purification?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Recrystallization is typically performed using ethanol/water mixtures (e.g., 70:30 v/v) to balance solubility and yield. For column chromatography, a gradient of ethyl acetate/hexanes (10–40%) is effective .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the stability of this compound under acidic or basic conditions?

  • Methodological Answer : The fluorine atom at C2 increases the electrophilicity of the ester carbonyl, making it more susceptible to hydrolysis under basic conditions. Stability studies in buffered solutions (pH 3–10) show rapid degradation at pH > 8, with pseudo-first-order kinetics. Acidic conditions (pH < 3) are better tolerated due to protonation of the hydroxyl group, reducing nucleophilic attack .

Q. What computational methods are suitable for predicting the reactivity and intermolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity analysis. Molecular docking studies (AutoDock Vina) may assess interactions with biological targets (e.g., enzymes), leveraging the compound’s hydrogen-bonding capacity (hydroxyl and ester groups) .

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in NMR) be resolved for this compound?

  • Methodological Answer : Anomalous splitting in ¹H NMR may arise from dynamic effects (e.g., hindered rotation of the ester group) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can distinguish these by observing line-shape changes. For ¹³C NMR, DEPT-135 and HSQC experiments clarify carbon-proton correlations, while ¹⁹F NMR confirms fluorine position and coupling .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., acylated or alkylated analogs)?

  • Methodological Answer : Protecting the phenolic -OH group (e.g., with TBSCl or acetyl) prior to alkylation/acylation prevents undesired O- vs. C-alkylation. For Friedel-Crafts alkylation, use Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane to direct electrophiles to the aromatic ring .

Q. Are there reported biological activities (e.g., antimicrobial, anti-inflammatory) for analogs of this compound?

  • Methodological Answer : Structurally related fluoro-benzoates (e.g., 2-fluoro-4-methoxy derivatives) exhibit antimicrobial activity against Gram-positive bacteria (MIC ~8–16 µg/mL) via inhibition of fatty acid biosynthesis. Anti-inflammatory activity (IC₅₀ ~10 µM for COX-2 inhibition) has been observed in analogs with electron-withdrawing groups at C2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.